

Technical Guide: Industrial Utilization of 4-Chloro-3',5'-dimethylbenzophenone

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Compound of Interest

Compound Name:	4-Chloro-3',5'- dimethylbenzophenone
CAS No.:	844885-03-6
Cat. No.:	B1349882

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Executive Summary

4-Chloro-3',5'-dimethylbenzophenone (CAS: 844885-03-6) represents a "privileged scaffold" in both pharmaceutical synthesis and polymer engineering. Its industrial value is derived from its dual-functionality:

- **Electrophilic Aryl Chloride:** A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), essential for diversifying drug libraries.
- **Photoactive Diaryl Ketone:** A Type II photoinitiator core capable of hydrogen abstraction, used in UV-curable coatings and high-performance photopolymers.

This guide provides validated protocols for the synthesis, functionalization, and formulation of this compound, bridging the gap between raw chemical synthesis and high-value application.

Chemical Identity & Properties

Property	Specification
IUPAC Name	(4-chlorophenyl)(3,5-dimethylphenyl)methanone
CAS Number	844885-03-6
Molecular Formula	C ₁₅ H ₁₃ ClO
Molecular Weight	244.72 g/mol
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in Toluene, DCM, THF; Insoluble in Water
Key Functional Groups	Aryl Chloride (-position), Diaryl Ketone, Methyl (-positions)

Protocol A: Scalable Synthesis (Friedel-Crafts Acylation)

Objective: Produce high-purity (>98%) **4-Chloro-3',5'-dimethylbenzophenone** on a multi-gram scale. Mechanism: Electrophilic aromatic substitution.[1][2] The 3,5-dimethyl substitution on the benzene ring activates the substrate, directing the acyl group to the para position (sterically favored) or ortho position relative to the methyls. However, due to symmetry in m-xylene, the primary product is the desired benzophenone.

Reagents

- Substrate:m-Xylene (1,3-Dimethylbenzene) [Excess as solvent/reactant]
- Acylating Agent: 4-Chlorobenzoyl chloride (1.0 equiv)
- Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.1 equiv)
- Quench: Ice water / Conc. HCl

Step-by-Step Methodology

- Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and an inert gas (N₂/Ar) inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
- Catalyst Suspension: Charge the flask with AlCl₃ (14.6 g, 110 mmol) and Dichloromethane (DCM, 100 mL). Cool to 0–5°C using an ice bath.
- Acyl Chloride Addition: Dissolve 4-Chlorobenzoyl chloride (17.5 g, 100 mmol) in 20 mL DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Observation: The mixture will turn yellow/orange as the acylium ion complex forms.
- Substrate Addition: Add ** m-Xylene (11.6 g, 110 mmol)** dropwise, maintaining the internal temperature below 10°C to prevent isomerization.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. If TLC indicates incomplete conversion, heat to reflux (40°C) for 1 hour.
- Quench: Pour the reaction mixture slowly into a beaker containing 200 g crushed ice and 20 mL conc. HCl. Caution: Exothermic reaction.
- Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with saturated NaHCO₃ (to remove acid) and Brine. Dry over anhydrous MgSO₄.
- Purification: Concentrate via rotary evaporation. Recrystallize the crude solid from hot Ethanol/Hexane (1:4) to yield off-white crystals.

Target Yield: 85–92% Validation:

¹H NMR (CDCl₃):

2.35 (s, 6H, Ar-CH₃), 7.20 (s, 1H), 7.45 (d, 2H), 7.75 (d, 2H).

Protocol B: Pharmaceutical Functionalization (Buchwald-Hartwig)

Application: Synthesis of CNS-active agents or kinase inhibitors. The chloro-group is replaced with a secondary amine. Challenge: Aryl chlorides are less reactive than bromides/iodides. Specialized phosphine ligands are required.

Reagents

- Substrate: **4-Chloro-3',5'-dimethylbenzophenone** (1.0 equiv)
- Nucleophile: Morpholine (or target amine) (1.2 equiv)
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: XPhos or BINAP (4 mol%)
- Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
- Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology

- Inert Environment: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the Substrate (244 mg, 1 mmol), Pd₂(dba)₃ (18 mg), XPhos (19 mg), and NaOtBu (144 mg).
- Solvation: Add Toluene (5 mL) and Morpholine (105 μL). Seal the vial with a crimp cap/septum.
- Reaction: Heat the block to 100°C for 12–18 hours.
 - Note: The solution typically turns dark red/brown (active Pd cycle).
- Monitoring: Check TLC (20% EtOAc in Hexane). The starting material spot (high R) should disappear, replaced by a fluorescent amine product.
- Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.
- Purification: Flash column chromatography (Silica gel, Gradient 0

30% EtOAc/Hexane).

Protocol C: UV-Curing Formulation (Materials Science)

Application: Use as a Type II Photoinitiator for UV-curable inks or wood coatings. Mechanism: The benzophenone derivative (in excited triplet state) abstracts a hydrogen from a co-initiator (amine), generating radicals that initiate polymerization of acrylates.

Formulation Table

Component	Function	Weight %
Epoxy Acrylate Oligomer	Backbone Resin	45%
TPGDA (Tripropylene glycol diacrylate)	Reactive Diluent	40%
4-Chloro-3',5'-dimethylbenzophenone	Photoinitiator	4%
MDEA (N-Methyldiethanolamine)	Co-initiator (Synergist)	6%
Tego Glide 410	Leveling Agent	0.5%

Testing Protocol

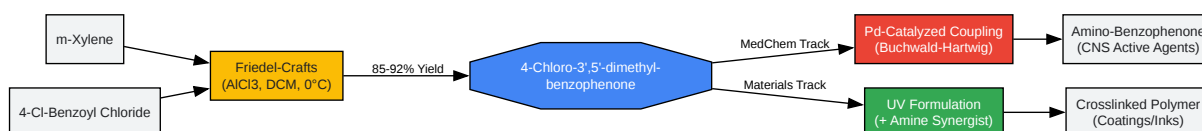
- **Mixing:** Dissolve the benzophenone derivative in TPGDA at 40°C until clear. Add the oligomer and amine synergist. Mix under high shear (2000 rpm) for 10 mins.
- **Application:** Draw down a 12-micron film on a Leneta opacity chart.
- **Curing:** Pass under a Medium Pressure Mercury Lamp (300 W/in) at a conveyor speed of 20 m/min.
- **Assessment:**
 - **Tack-Free Time:** Touch test immediately after exit.

- Solvent Resistance: MEK (Methyl Ethyl Ketone) double rubs. Target >200 rubs.

Visualization of Workflows

Diagram 1: Synthetic & Application Pathways

This diagram illustrates the divergent utility of the scaffold: from raw synthesis to final drug or polymer application.

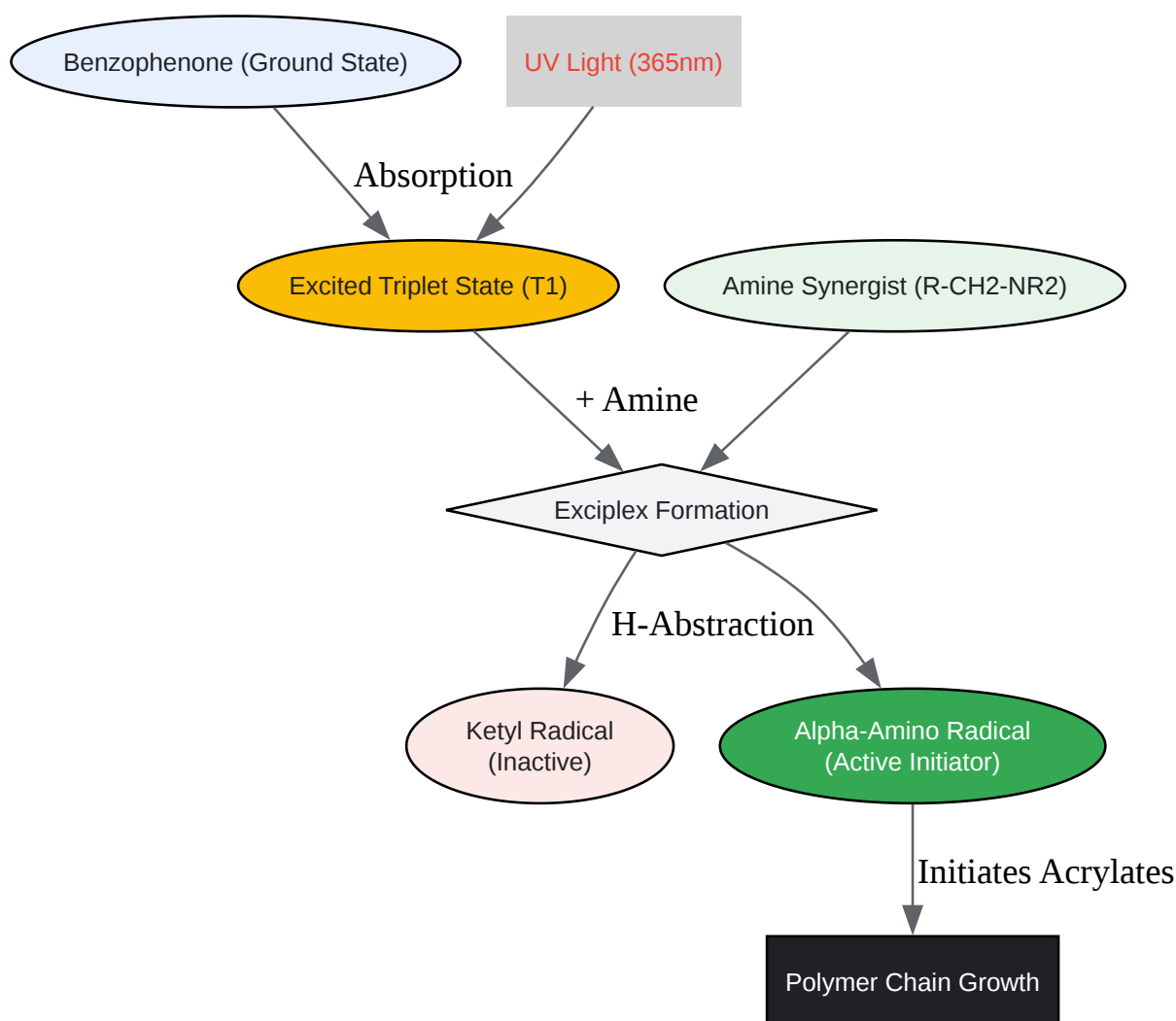


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Caption: Divergent synthesis workflow transforming raw aromatics into pharmaceutical actives or crosslinked polymers.

Diagram 2: Type II Photoinitiation Mechanism

This diagram details the specific mechanism when used in Protocol C.



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Caption: Mechanism of Type II photoinitiation involving hydrogen abstraction from an amine synergist.[3]

Safety & Handling (E-E-A-T)

- Hazard Classification: Skin Irrit. 2, Eye Irrit.[4] 2A, STOT SE 3.
- Handling: The Friedel-Crafts synthesis involves Aluminum Chloride, which reacts violently with water to release HCl gas. All glassware must be oven-dried.
- Waste: Palladium catalysts (Protocol B) are heavy metals and must be segregated for reclamation.

- Storage: Store the benzophenone derivative in amber vials at room temperature. It is stable but light-sensitive over long durations.

References

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Sources

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